

BPN-15477: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: BPN-15477

Cat. No.: B10831505

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Abstract

BPN-15477 is a novel small molecule splicing modulator that has emerged as a promising therapeutic candidate for Familial Dysautonomia (FD) and other genetic diseases caused by splicing defects. Developed as a potent derivative of kinetin, **BPN-15477** promotes the inclusion of exon 20 in the ELP1 gene, addressing the primary molecular defect in FD. Its discovery was facilitated by a machine learning-driven approach that also predicted its efficacy across a range of other splicing mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **BPN-15477**, including detailed experimental protocols and quantitative data to support further research and development in the field of splicing modulation.

Introduction

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder characterized by the progressive loss of sensory and autonomic neurons. The disease is caused by a point mutation in the 5' splice site of intron 20 of the ELP1 gene, leading to the skipping of exon 20 and a subsequent reduction in functional ELP1 protein. The plant cytokinin kinetin was initially identified as a molecule capable of correcting this splicing defect, but its low potency necessitated the development of more effective analogs. **BPN-15477** was discovered through a medicinal chemistry effort to optimize the therapeutic potential of kinetin.

Discovery and Optimization

BPN-15477 was identified through a screening campaign utilizing a cell-based dual-luciferase splicing reporter assay. This assay was designed to quantitatively measure the inclusion of ELP1 exon 20. Subsequent optimization efforts led to the development of PTC258, a **BPN-15477** analog with significantly improved potency and bioavailability.

Quantitative Data: In Vitro Potency

The potency of **BPN-15477** and its derivatives was evaluated by their ability to increase full-length ELP1 protein in cellular models of FD. The effective concentration required to achieve a two-fold increase in ELP1 protein (EC2X) is a key metric for comparing these compounds.

Compound	EC2X for ELP1 Protein Increase (nM)	Reference
Kinetin	10,000	[1]
BPN-15477	340	[1]
PTC258	<10	[1]

Table 1: In vitro potency of **BPN-15477** and related compounds in increasing ELP1 protein levels.

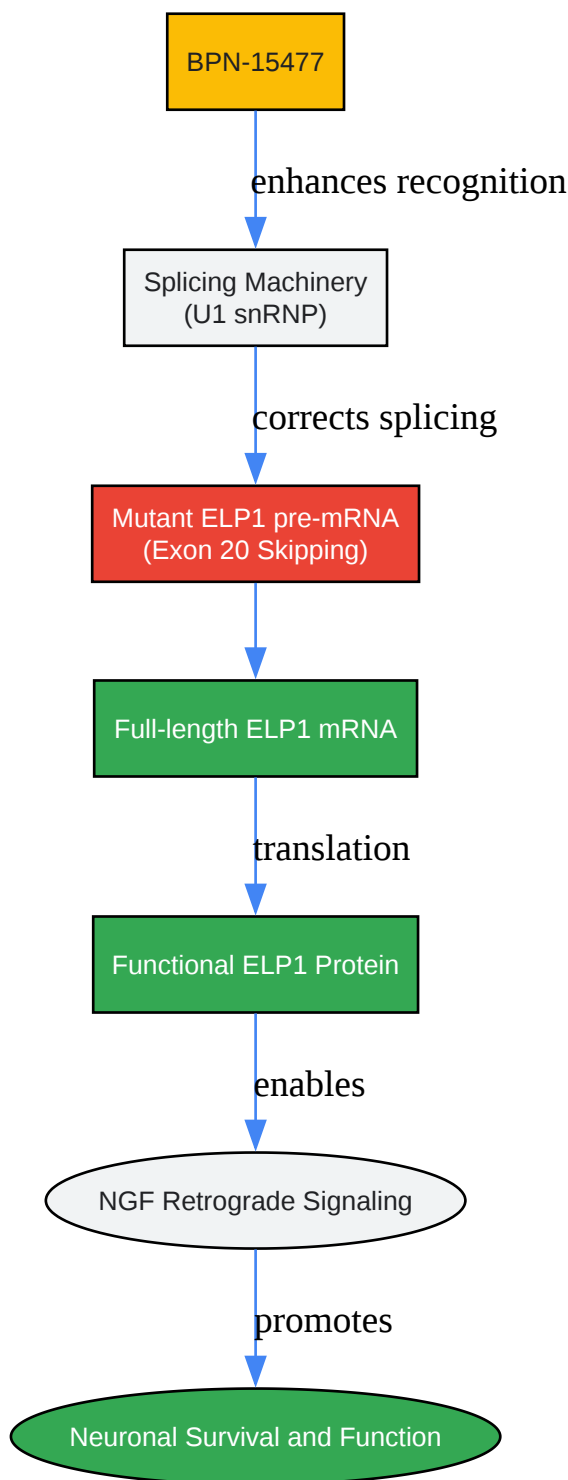
Mechanism of Action

BPN-15477 functions as a splicing modulator, directly influencing the pre-mRNA splicing process. The prevailing hypothesis is that it enhances the recognition of the weak 5' splice site of ELP1 exon 20, thereby promoting its inclusion in the mature mRNA. This mechanism is thought to involve the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) at the mutant splice site.

Signaling Pathway

The restoration of functional ELP1 protein by **BPN-15477** is expected to correct downstream cellular deficits. ELP1 is a scaffold protein with roles in transcriptional elongation, tRNA

modification, and neuronal development. One of its key functions is in nerve growth factor (NGF) retrograde signaling, which is crucial for the survival of sensory and autonomic neurons.



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Mechanism of Action of **BPN-15477**.

Preclinical Efficacy

The in vivo efficacy of **BPN-15477** and its analogs has been evaluated in a transgenic mouse model of FD (TgFD9). These studies have demonstrated that oral administration of these compounds can correct the ELP1 splicing defect in various tissues, including the nervous system, and rescue disease-related phenotypes.

Quantitative Data: In Vivo Efficacy in TgFD9 Mouse Model

Oral administration of **BPN-15477** to TgFD9 mice resulted in a dose-dependent increase in full-length ELP1 mRNA and protein in both the brain and liver.

Tissue	Dose (mg/kg)	Full-Length ELP1 mRNA (Fold Change vs. Vehicle)	ELP1 Protein (Fold Change vs. Vehicle)	Reference
Brain	10	~1.5	~1.2	[2]
Brain	30	~2.0	~1.5	[2]
Brain	100	~2.5	~1.8	[2]
Liver	10	~1.8	~1.5	[2]
Liver	30	~2.5	~2.0	[2]
Liver	100	~3.0	~2.5	[2]

Table 2: In vivo efficacy of **BPN-15477** in the TgFD9 mouse model after 7 days of oral administration.

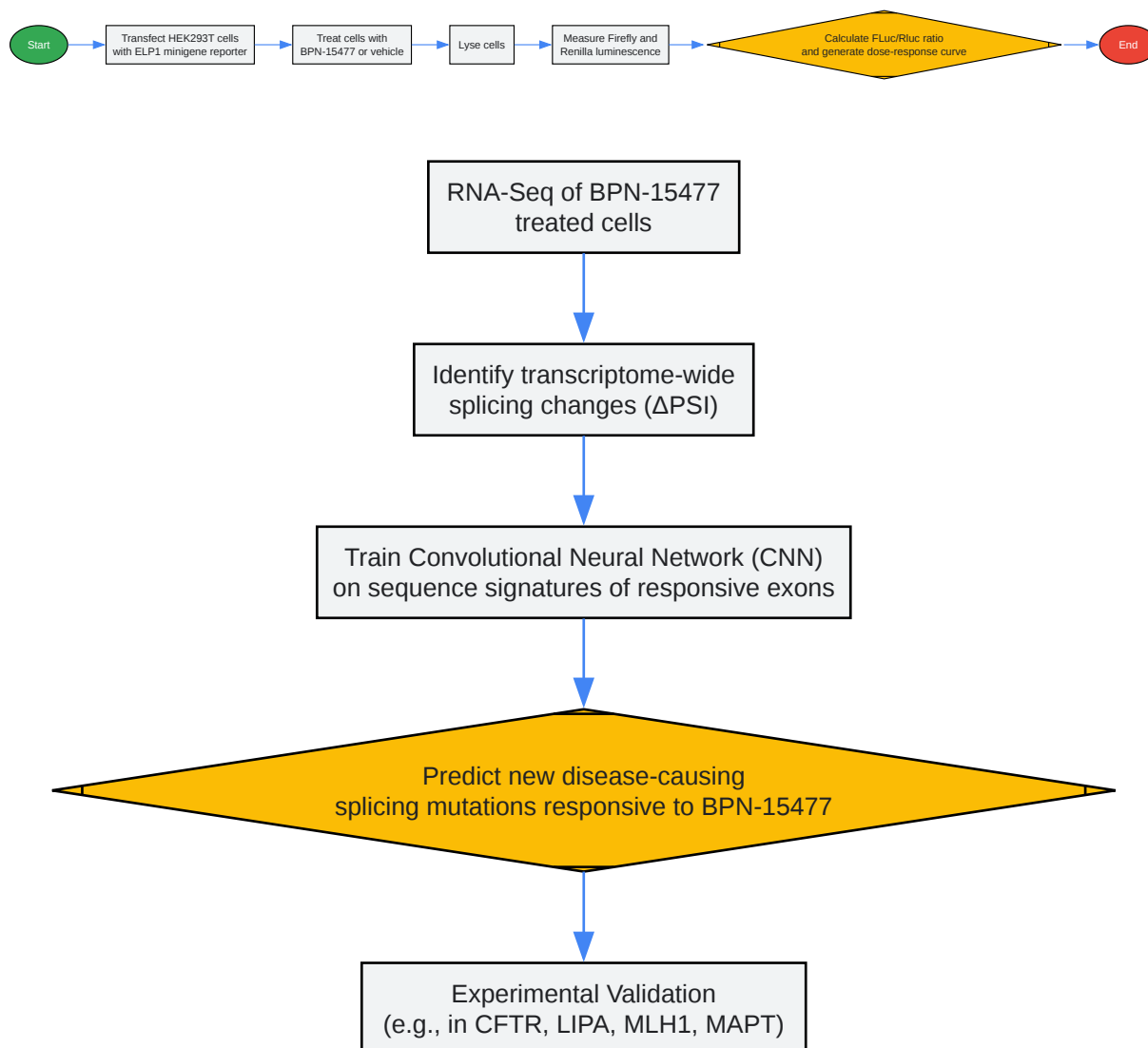
Experimental Protocols

Dual-Luciferase Splicing Reporter Assay

This assay is the primary screening method used to identify and characterize splicing modulator compounds.

Methodology:

- **Construct:** A minigene construct containing the ELP1 genomic region spanning from intron 18 to exon 21 is cloned into a dual-luciferase reporter vector. The firefly luciferase (FLuc) gene is inserted in-frame with exon 20, while the Renilla luciferase (RLuc) gene serves as an internal control for transfection efficiency and cell viability. The FD-causing mutation is introduced into the 5' splice site of intron 20.
- **Transfection:** HEK293T cells are plated in 96-well plates and transfected with the reporter plasmid using a suitable transfection reagent.
- **Compound Treatment:** 24 hours post-transfection, cells are treated with a range of concentrations of the test compound (e.g., **BPN-15477**) or vehicle control (DMSO).
- **Lysis and Luciferase Measurement:** After a 24-hour incubation period, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
- **Data Analysis:** The ratio of Firefly to Renilla luciferase activity (FLuc/RLuc) is calculated. An increase in this ratio indicates an increase in the inclusion of exon 20. Dose-response curves are generated by plotting the normalized FLuc/RLuc ratio against the compound concentration.



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